molecular formula C15H15FO2 B13664553 5-(4-Fluoro-1-naphthyl)pentanoic Acid

5-(4-Fluoro-1-naphthyl)pentanoic Acid

Cat. No.: B13664553
M. Wt: 246.28 g/mol
InChI Key: SNEZOMXTSKRNKL-UHFFFAOYSA-N
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Description

5-(4-Fluoro-1-naphthyl)pentanoic Acid is an organic compound that features a naphthalene ring substituted with a fluorine atom at the 4-position and a pentanoic acid chain at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluoro-1-naphthyl)pentanoic Acid typically involves the following steps:

    Naphthalene Derivatization: The starting material, naphthalene, is first brominated to introduce a bromine atom at the 4-position.

    Fluorination: The brominated naphthalene is then subjected to a nucleophilic substitution reaction with a fluoride source to replace the bromine atom with a fluorine atom.

    Grignard Reaction: The fluorinated naphthalene is reacted with a Grignard reagent, such as pentylmagnesium bromide, to introduce the pentyl chain at the 5-position.

    Oxidation: The resulting intermediate is oxidized to convert the terminal alkyl group into a carboxylic acid, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluoro-1-naphthyl)pentanoic Acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The fluorine atom on the naphthalene ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products

    Oxidation: Esters, amides, and other carboxylic acid derivatives.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

5-(4-Fluoro-1-naphthyl)pentanoic Acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Fluoro-1-naphthyl)pentanoic Acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially modulating their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-naphthoic Acid: Similar structure but with the carboxylic acid group directly attached to the naphthalene ring.

    4-Fluoro-1-naphthylacetic Acid: Similar structure but with an acetic acid chain instead of a pentanoic acid chain.

    5-(4-Fluoro-1-naphthyl)butanoic Acid: Similar structure but with a butanoic acid chain instead of a pentanoic acid chain.

Uniqueness

5-(4-Fluoro-1-naphthyl)pentanoic Acid is unique due to the specific positioning of the fluorine atom and the length of the pentanoic acid chain

Properties

Molecular Formula

C15H15FO2

Molecular Weight

246.28 g/mol

IUPAC Name

5-(4-fluoronaphthalen-1-yl)pentanoic acid

InChI

InChI=1S/C15H15FO2/c16-14-10-9-11(5-1-4-8-15(17)18)12-6-2-3-7-13(12)14/h2-3,6-7,9-10H,1,4-5,8H2,(H,17,18)

InChI Key

SNEZOMXTSKRNKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2F)CCCCC(=O)O

Origin of Product

United States

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